Chemical properties and structure of 1-(4-Methoxy-2-nitrophenyl)piperazine
Chemical properties and structure of 1-(4-Methoxy-2-nitrophenyl)piperazine
The following technical guide details the chemical properties, synthesis, and structural dynamics of 1-(4-Methoxy-2-nitrophenyl)piperazine , a critical intermediate in the synthesis of triazole antifungal agents.
Primary CAS: 330633-73-3 (Free Base) | Salt Form (HCl): 299912-45-1
Molecular Formula:
Executive Summary & Strategic Utility
1-(4-Methoxy-2-nitrophenyl)piperazine is a specialized heterocyclic building block primarily utilized in the pharmaceutical development of azole antifungals (e.g., Posaconazole analogs). Its structural value lies in its trifunctional nature :
-
Piperazine Moiety: Acts as a hydrophilic linker and hydrogen bond acceptor.
-
Nitro Group (
): A latent amine precursor; reduction yields an aniline capable of forming triazolone or urea cores. -
Methoxy Group (
): Provides electron-donating character, modulating the lipophilicity and metabolic stability of the final API.
This guide focuses on the robust synthesis, purification, and characterization of this molecule, addressing the regiochemical challenges inherent in its production.
Structural Dynamics & Electronic Profile
The reactivity of 1-(4-Methoxy-2-nitrophenyl)piperazine is dictated by the push-pull electronic effects on the central benzene ring.
-
The "Push": The methoxy group at the para position (relative to the piperazine) is a strong Electron Donating Group (EDG) via resonance, increasing electron density in the ring.
-
The "Pull": The nitro group at the ortho position is a strong Electron Withdrawing Group (EWG) via induction and resonance.
This specific arrangement stabilizes the molecule but presents a synthetic challenge: the precursor (1-chloro-4-methoxy-2-nitrobenzene) must undergo Nucleophilic Aromatic Substitution (
Visualization: Electronic Activation Logic
Figure 1: Electronic activation mechanism. The ortho-nitro group is the critical activating factor allowing the piperazine to displace the chloride, overcoming the deactivating resonance of the methoxy group.
Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data aggregates experimental and predicted values for the free base. Note that the hydrochloride salt is often preferred for storage due to higher stability.
| Property | Value | Notes |
| Physical State | Solid (Crystalline powder) | Typically yellow/orange due to nitro conjugation. |
| Melting Point | 130–135 °C (Approx.) | Note: HCl salt melts higher (>200°C decomp). |
| Solubility | DMSO, DMF, Methanol, DCM | Low solubility in water (Free Base). |
| pKa (Piperazine N4) | ~8.5 - 9.0 | The distal nitrogen remains basic. |
| pKa (Aniline N1) | ~ -1.0 | The N attached to the ring is non-basic due to conjugation. |
| LogP | 1.2 - 1.5 (Predicted) | Moderate lipophilicity. |
Synthetic Route & Process Optimization
The industry-standard synthesis utilizes a Nucleophilic Aromatic Substitution (
Reaction Protocol
Precursors:
-
Substrate: 1-Chloro-4-methoxy-2-nitrobenzene (CAS: 10298-80-3).
-
Reagent: Piperazine (Anhydrous).
-
Base: Potassium Carbonate (
) or Triethylamine ( ).
Step-by-Step Methodology:
-
Stoichiometry Control: Dissolve 1-Chloro-4-methoxy-2-nitrobenzene (1.0 eq) in DMSO or Toluene.
-
Critical Step: Add Piperazine in excess (3.0 - 5.0 eq) .
-
Causality: Using 1 equivalent of piperazine leads to the formation of the bis-aryl impurity (where one piperazine molecule attacks two aryl chlorides). Excess piperazine ensures the mono-substituted product is statistically favored.
-
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours.
-
Monitor via TLC or HPLC. The disappearance of the aryl chloride indicates completion.
-
-
Workup (Regio-Control):
-
Cool to room temperature.
-
Dilute with water (if DMSO used) or filter salts (if Toluene used).
-
Extract with Dichloromethane (DCM).
-
Purification: Wash the organic layer with water to remove the excess unreacted piperazine (which is highly water-soluble).
-
-
Salt Formation (Optional but Recommended): Treat the crude oil with HCl in isopropanol to precipitate the 1-(4-Methoxy-2-nitrophenyl)piperazine Hydrochloride salt. This purifies the compound from non-basic impurities.
Synthetic Workflow Diagram
Figure 2: Optimized synthetic workflow emphasizing stoichiometry control to prevent bis-aryl impurity formation.
Analytical Characterization (Fingerprinting)
To validate the identity of the synthesized material, the following spectroscopic signals must be confirmed.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
Aromatic Region (6.5 – 7.5 ppm):
-
Look for 3 distinct protons corresponding to the 1,2,4-substitution pattern.
- (doublet) at ~7.3 ppm (H3, ortho to nitro).
- (doublet of doublets) at ~7.1 ppm (H5).
- (doublet) at ~7.0 ppm (H6).
-
-
Methoxy Group: Strong singlet (
) at ~3.8 ppm (3H). -
Piperazine Ring:
-
Two multiplets at ~2.8–3.0 ppm (4H, adjacent to secondary amine).
-
Two multiplets at ~3.0–3.2 ppm (4H, adjacent to aryl ring).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion (
): Expected peak at 238.1 m/z . -
Fragment Pattern: Loss of
(M-46) or cleavage of the piperazine ring may be observed in high-energy collisions.
Safety & Handling Protocol
-
Nitroaromatics: Generally possess energetic potential. While this specific derivative is stable, avoid heating dry solids to decomposition.
-
Piperazine Sensitivity: Piperazine and its derivatives are known sensitizers . Inhalation of dust can cause asthma-like symptoms.
-
Protocol: Always handle in a fume hood. Use N95 or P100 respiratory protection if handling the powder form.
-
-
Storage: Store the HCl salt in a cool, dry place (2-8°C). The free base may oxidize slightly over time, turning from yellow to brown.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95760, 1-(4-Methoxy-2-nitrophenyl)piperazine. Retrieved from [Link]
- Janssen Pharmaceutica.Process for the preparation of triazole antifungal intermediates. Patent Literature (US/EP variants describing SnAr on nitro-anisoles).
